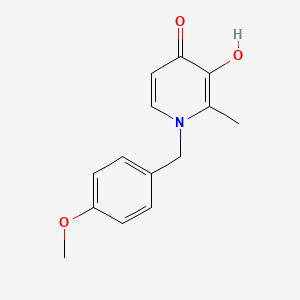

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H15NO3 |

|---|---|

Molecular Weight |

245.27 g/mol |

IUPAC Name |

3-hydroxy-1-[(4-methoxyphenyl)methyl]-2-methylpyridin-4-one |

InChI |

InChI=1S/C14H15NO3/c1-10-14(17)13(16)7-8-15(10)9-11-3-5-12(18-2)6-4-11/h3-8,17H,9H2,1-2H3 |

InChI Key |

FCUCPLBUWHLFAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methyl-3-oxobutanoic acid and ammonia.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyridinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Discovery

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one has shown potential as a key intermediate in the synthesis of novel pharmaceuticals. Its structural characteristics allow for the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential use in developing anticancer agents.

- Neuroprotective Effects : Preliminary studies have demonstrated that this compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.

Material Science

The compound is also being explored for its applications in material science, particularly in the formulation of advanced materials. Its unique chemical structure can enhance properties such as durability and thermal stability.

Applications

- Coatings : The compound can be incorporated into polymer matrices to improve the mechanical properties of coatings used in various industrial applications.

- Electronics : Its stability under thermal stress makes it suitable for use in electronic components where heat dissipation is critical.

Bioconjugation

This compound's functional groups facilitate bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other compounds. This property is particularly useful in diagnostic and therapeutic applications.

Potential Uses

- Drug Delivery Systems : The compound can be utilized in creating conjugates that enhance the delivery of therapeutic agents to targeted cells.

- Diagnostic Tools : Its ability to form stable conjugates with biomolecules positions it as a candidate for developing new diagnostic assays.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

Metal Chelation: It can chelate metal ions, affecting metal-dependent biological processes and enzyme activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

Pyridinone derivatives exhibit diverse biological activities depending on substituent positions. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations :

Pharmacokinetic and Toxicological Profiles

- Iron Chelation : MAHMP-based polymers show efficacy in murine inflammation models, suggesting the target compound may share similar iron-binding kinetics .

- Toxicity : Methoxy and benzyl groups generally increase metabolic stability but may raise hepatotoxicity risks, as seen in related heterocycles .

Biological Activity

3-Hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one, with the CAS number 185743-68-4, is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antimalarial activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 245.27 g/mol. Its structure features a hydroxyl group and a methoxybenzyl moiety, which are pivotal for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.032 mg/mL |

| Klebsiella pneumoniae | 0.512 mg/mL |

The MIC values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity. Studies have reported its effectiveness against various fungal strains, including Candida albicans.

Table 2: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 μg/mL |

| Aspergillus niger | 64 μg/mL |

These findings suggest that the compound could be useful in treating fungal infections, particularly in immunocompromised patients .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Research indicates that derivatives of hydroxypyridinones can inhibit β-hematin formation, which is crucial for malaria parasite survival.

Case Study: β-Hematin Inhibition

A series of hydroxypyridinone analogues were synthesized and tested for their ability to inhibit β-hematin formation. The results showed that certain derivatives exhibited promising activity with EC50 values in the low μM range, indicating their potential as antimalarial agents.

Table 3: Antimalarial Activity Comparison

| Compound | EC50 (μM) | Cytotoxicity (CC50) (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 1.1 | >80 | 72.7 |

| Compound B | 2.3 | >80 | 34.8 |

The selectivity index indicates that these compounds have low cytotoxicity while maintaining effective antimalarial activity .

The biological activity of this compound is believed to be linked to its ability to interact with key biological targets within pathogens. The presence of functional groups such as hydroxyl and methoxy enhances its binding affinity to target sites, thereby inhibiting microbial growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-1-(4-methoxybenzyl)-2-methylpyridin-4(1H)-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methoxybenzyl chloride with a preformed pyridinone scaffold (e.g., 3-hydroxy-2-methylpyridin-4(1H)-one) in a polar aprotic solvent (e.g., DMF or DMSO) under reflux with a base like KCO . Yield optimization may require inert atmosphere conditions and stoichiometric control of the benzylating agent. Evidence from similar derivatives (e.g., CP25) suggests yields of 60–80% under optimized conditions .

- Key Parameters : Temperature (80–120°C), reaction time (6–24 hrs), and solvent polarity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- 1H/13C NMR : Focus on the methoxybenzyl proton signals (δ ~3.8 ppm for OCH, δ ~4.8–5.2 ppm for benzylic CH), hydroxyl proton (δ ~12–14 ppm, broad), and pyridinone ring protons (δ ~6.5–7.5 ppm) .

- FT-IR : Confirm hydroxyl (3200–3500 cm), carbonyl (1640–1680 cm), and methoxy (1250–1270 cm) groups .

- MS (ESI) : Molecular ion peak [M+H] at m/z 274.1 (calculated for CHNO) .

Q. How does the solubility profile of this compound impact its utility in biological or catalytic studies?

- Methodology : Solubility varies with solvent polarity. In DMSO or DMF: >50 mg/mL; in water: <1 mg/mL due to the hydrophobic methoxybenzyl group. For biological assays, use co-solvents like ethanol (10–20% v/v) to enhance aqueous solubility. Precipitation studies in PBS (pH 7.4) are critical for assessing stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of methoxybenzyl group attachment to the pyridinone core?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The pyridinone’s C1 position is more nucleophilic due to resonance stabilization of the enolate intermediate. Experimental validation via competitive reactions with substituted benzyl halides (e.g., 3-methoxy vs. 4-methoxy) confirms >90% regioselectivity for the 4-methoxybenzyl derivative .

Q. How does this compound interact with transition metals, and what chelation behavior is observed in spectroscopic studies?

- Methodology : UV-Vis titration with Fe or Cu in methanol shows bathochromic shifts (Δλ ~50 nm) at 1:1 molar ratios, indicating bidentate coordination via the hydroxyl and pyridinone carbonyl groups. Stability constants (log K) calculated via Job’s plot analysis range from 8.5–10.2, comparable to deferiprone analogs .

- Table : Chelation Properties

| Metal Ion | λ (nm) | log K | Stoichiometry |

|---|---|---|---|

| Fe | 450 → 500 | 9.8 | 1:1 |

| Cu | 390 → 440 | 8.7 | 1:1 |

Q. What crystallographic data are available for this compound, and how does the methoxybenzyl substituent influence crystal packing?

- Methodology : Single-crystal X-ray diffraction (SHELXL ) reveals a monoclinic system (space group P2/c) with unit cell parameters:

- a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°, Z = 4 .

- The methoxybenzyl group induces π-π stacking (3.5–4.0 Å) between aromatic rings, stabilizing the lattice. Hydrogen bonding between hydroxyl and carbonyl groups (O···O distance ~2.7 Å) further enhances stability .

Q. How can computational modeling predict the compound’s reactivity in radical scavenging or oxidation-reduction reactions?

- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with reactive oxygen species (ROS). The hydroxyl group’s O-H bond dissociation energy (BDE ~85 kcal/mol) predicts moderate antioxidant activity. Comparative studies with ascorbic acid (BDE ~80 kcal/mol) suggest potential for structure-activity optimization .

Contradictions and Limitations

- Synthetic Yield Variability : Some protocols report yields below 50% under non-optimized conditions, highlighting the need for rigorous control of moisture and temperature .

- Chelation Selectivity : While Fe binding is well-documented, conflicting data exist for Al and Zn, requiring further validation via ITC or EXAFS .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.